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Introduction
Nalanthalide (also known as ML-SA5) is a potent, synthetic small-molecule agonist for the

Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial cation

channel primarily located on the membrane of late endosomes and lysosomes, where it

mediates the release of calcium (Ca²⁺) and other ions from the organelle lumen into the

cytosol.[1] Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucolipidosis

type IV (MLIV) and is implicated in other neurodegenerative diseases such as Alzheimer's and

Parkinson's disease.[1][2] Nalanthalide serves as an invaluable chemical probe for elucidating

the physiological roles of TRPML1, investigating disease mechanisms, and validating the

channel as a therapeutic target.

Mechanism of Action
Nalanthalide activates TRPML1, triggering the opening of the channel pore and facilitating the

efflux of Ca²⁺ from the lysosome. This localized release of Ca²⁺ into the cytosol initiates a

cascade of downstream signaling events that regulate various cellular processes. These

processes include autophagy, lysosomal biogenesis and exocytosis, and membrane trafficking.

[3] The activation of TRPML1 by Nalanthalide is direct and allows for the precise temporal and

spatial control of lysosomal Ca²⁺ signaling in experimental settings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1239099?utm_src=pdf-interest
https://www.benchchem.com/product/b1239099?utm_src=pdf-body
https://metrionbiosciences.com/endo-lysosomal-patch-clamp-assay/
https://metrionbiosciences.com/endo-lysosomal-patch-clamp-assay/
https://sophion.com/app/uploads/2023/04/Development-and-validation-of-a-TRPML1-assay-on-an-automated-patch-clamp-platform_BPS2023.pdf
https://www.benchchem.com/product/b1239099?utm_src=pdf-body
https://www.benchchem.com/product/b1239099?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11289453/
https://www.benchchem.com/product/b1239099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysosome

Cytosol

TRPML1 Channel

Increased Cytosolic Ca²⁺

Ca²⁺ Efflux

Ca²⁺ (Lumen)

Nalanthalide (ML-SA5)

Binds & Activates

Downstream Signaling
(e.g., Autophagy, TFEB activation)

Initiates

Click to download full resolution via product page

Mechanism of Nalanthalide action on the TRPML1 channel.

Quantitative Data: Agonist Potency
Nalanthalide (ML-SA5) is a more potent agonist of TRPML1 than the related compound ML-

SA1. The half-maximal effective concentration (EC₅₀) is a key measure of a drug's potency.

The reported EC₅₀ values can vary depending on the experimental system and conditions,

such as pH.
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Compound Target Assay Type EC₅₀ Value Reference

Nalanthalide

(ML-SA5)
TRPML1

Endosomal

Current (DMD

myocytes)

285 nM [4]

Nalanthalide

(ML-SA5)

TRPML1-4A

(HEK293)

Automated

Patch-Clamp (pH

7.4)

~1 µM [5]

Nalanthalide

(ML-SA5)

TRPML1-4A

(HEK293)

Automated

Patch-Clamp (pH

5.0)

~200 nM [5]

ML-SA1
TRPML1-L/A

(HEK293)

Whole-Cell

Patch-Clamp (pH

4.6)

9.7 µM [6]

ML-SA1
TRPML1-L/A

(HEK293)

Whole-Cell

Patch-Clamp (pH

7.4)

15.3 µM [6]

Note: The TRPML1-4A and TRPML1-L/A variants are engineered to express on the plasma

membrane, facilitating patch-clamp studies.[6][7]

Key Signaling Pathways
Activation of TRPML1 by Nalanthalide influences critical cellular pathways, primarily through

the regulation of lysosomal Ca²⁺.

Autophagy and Lysosomal Biogenesis: TRPML1-mediated Ca²⁺ release activates a signaling

cascade involving Calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-

activated protein kinase (AMPK). This can lead to the activation of Transcription Factor EB

(TFEB), the master regulator of lysosomal biogenesis and autophagy.[3] Nuclear

translocation of TFEB upregulates the expression of genes involved in these processes,

enhancing cellular clearance mechanisms.[3][8]

Lysosomal Exocytosis: The release of lysosomal Ca²⁺ is a trigger for the fusion of lysosomes

with the plasma membrane, a process known as lysosomal exocytosis.[3] This allows for the
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release of lysosomal contents into the extracellular space and is important for plasma

membrane repair and clearance of intracellular aggregates.[3]
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TRPML1-TFEB signaling pathway activated by Nalanthalide.

Experimental Protocols
Protocol 1: Measuring Nalanthalide-Induced Lysosomal
Ca²⁺ Release using Fluorescence Imaging
This protocol describes how to measure changes in cytosolic Ca²⁺ concentration in response to

Nalanthalide application using a fluorescent Ca²⁺ indicator.

Materials:

Cultured cells (e.g., HEK293T, ARPE-19, or primary neurons)

Glass-bottom imaging dishes

Fluo-4 AM or Fura-2 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Nalanthalide (ML-SA5) stock solution (e.g., 10 mM in DMSO)

Fluorescence microscope with a perfusion system and image acquisition software (e.g.,

ImageJ/Fiji)

Procedure:

Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours before the experiment to

achieve 70-80% confluency.

Dye Loading:

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

Remove culture medium from the cells and wash once with HBSS.
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Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.

Wash the cells 2-3 times with HBSS to remove excess dye and allow 15-30 minutes for

de-esterification.

Imaging Setup:

Mount the dish on the microscope stage.

Set up the perfusion system to allow for the addition of Nalanthalide.

Configure the microscope for time-lapse imaging. For Fluo-4, use excitation ~488 nm and

emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and

measure emission at ~510 nm.

Data Acquisition:

Begin recording a baseline fluorescence signal for 1-2 minutes.

Perfuse the cells with HBSS containing the desired final concentration of Nalanthalide
(e.g., 1-10 µM).

Continue recording for 5-10 minutes to capture the full Ca²⁺ response.

(Optional) At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to determine

the maximum fluorescence signal (F_max).

Data Analysis:

Select regions of interest (ROIs) around individual cells.

Measure the mean fluorescence intensity for each ROI over time.

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the

average baseline fluorescence.[9] This ratio represents the relative change in intracellular

Ca²⁺.
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Workflow for Calcium Imaging Experiments.

Protocol 2: Characterizing TRPML1 Currents using
Lysosomal Patch-Clamp Electrophysiology
This advanced protocol allows for the direct measurement of ion currents through TRPML1

channels in their native lysosomal membrane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1239099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cells overexpressing TRPML1 (or for endogenous studies)

Vacuolin-1 (to enlarge lysosomes)[1]

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

Borosilicate glass capillaries for pipettes

Pipette solution (luminal): pH 4.6, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM MES, 2

mM MgCl₂, 0.1 mM CaCl₂)

Bath solution (cytosolic): pH 7.2, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM HEPES,

2 mM MgCl₂, 1 mM EGTA)

Nalanthalide (ML-SA5) or ML-SA1 stock solution

Procedure:

Lysosome Enlargement: Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce

the formation of large endolysosomes suitable for patching.[1]

Lysosome Isolation:

Transfer the dish to the patch-clamp setup.

Using a patch pipette under visual control (e.g., DIC microscopy), gently rupture the

plasma membrane of a cell to release the enlarged lysosomes into the bath solution.

Pipette Preparation: Pull glass capillaries to a resistance of 5-10 MΩ when filled with the

pipette (luminal) solution.

Giga-Seal Formation:

Carefully approach an isolated lysosome with the patch pipette.
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Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and

the lysosomal membrane.

Whole-Lysosome Configuration:

Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the

pipette, achieving the "whole-lysosome" configuration. This allows electrical access to the

entire lysosomal membrane.

Current Recording:

Hold the lysosomal membrane potential at a set voltage (e.g., 0 mV).

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

Record baseline currents.

Apply Nalanthalide to the bath solution (cytosolic side) via a perfusion system.

Record the Nalanthalide-activated TRPML1 currents.

Data Analysis:

Measure the current amplitude at different voltages to generate a current-voltage (I-V)

relationship.

Subtract the baseline current from the agonist-activated current to isolate the TRPML1-

specific current.

Analyze channel properties such as rectification and ion selectivity.
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Workflow for Lysosomal Patch-Clamp Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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